The presence of a pyridine ring and a methylpiperazine group suggests potential for applications in medicinal chemistry. Pyridine rings are found in many biologically active molecules, while methylpiperazine groups are often seen in drugs that interact with neurotransmitters. However, further research is needed to confirm any specific activity of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine. PubChem, National Institutes of Health:
A search of patent databases may reveal research into the use of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine or similar compounds for specific therapeutic applications. However, such information may be limited due to patent confidentiality. WIPO PatentScope:
2-(4-Methylpiperazin-1-yl)pyridin-3-amine is an organic compound with the molecular formula CHN and a molecular weight of approximately 192.26 g/mol. It features a pyridine ring substituted with a 4-methylpiperazine moiety at the 2-position and an amine group at the 3-position of the pyridine. This unique structure contributes to its potential biological activity and applications in medicinal chemistry.
Safety information on 2-(4-Methylpiperazin-1-yl)pyridin-3-amine is not available. However, structurally similar compounds containing pyridine and piperazine can be harmful if swallowed, inhaled, or absorbed through the skin. They may also cause skin and eye irritation []. It is advisable to handle this compound with caution and consult appropriate safety data sheets (SDS) if available.
2-(4-Methylpiperazin-1-yl)pyridin-3-amine exhibits notable biological activities, particularly in pharmacology. It has been investigated for its potential as an:
Several synthetic routes have been developed for producing 2-(4-Methylpiperazin-1-yl)pyridin-3-amine:
The applications of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine are diverse, particularly in medicinal chemistry:
Interaction studies involving 2-(4-Methylpiperazin-1-yl)pyridin-3-amine focus on its binding affinity to various biological targets:
These studies help clarify the compound's pharmacological profile and therapeutic potential.
Several compounds share structural characteristics with 2-(4-Methylpiperazin-1-yl)pyridin-3-amine. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(4-Methylpiperazin-1-yl)pyridin-2-one | Structure | Similar piperazine structure but different position of functional groups; potential for different biological activity. |
| 2-(4-Ethylpiperazin-1-yl)pyridin-3-amine | Structure | Ethyl substitution instead of methyl; may affect lipophilicity and receptor binding. |
| 3-(4-Methylpiperazin-1-yl)pyridine | Structure | Different position of piperazine attachment; likely alters pharmacodynamics. |
| N-(4-Methylpiperazin-1-yl)-N'-phenylurea | Structure | Urea linkage introduces different reactivity; explored for antitumor properties. |
The unique combination of a piperazine ring with a pyridine structure at specific positions provides distinct pharmacological properties that differentiate it from similar compounds. Its potential applications in treating depression and cancer further highlight its significance in drug discovery efforts.